molecular formula C12H16O3 B13012067 2-(4-(1-Methoxypropyl)phenyl)acetic acid

2-(4-(1-Methoxypropyl)phenyl)acetic acid

Cat. No.: B13012067
M. Wt: 208.25 g/mol
InChI Key: DJYWVDRVTBXZMH-UHFFFAOYSA-N
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Description

2-(4-(1-Methoxypropyl)phenyl)acetic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a 1-methoxypropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(1-Methoxypropyl)phenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-(1-Methoxypropyl)benzene.

    Bromination: The benzene ring is brominated to form 4-(1-Methoxypropyl)bromobenzene.

    Grignard Reaction: The brominated compound undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert the carboxyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acids.

Scientific Research Applications

2-(4-(1-Methoxypropyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(1-Methoxypropyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group may enhance its binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but lacks the 1-methoxypropyl group.

    Phenylacetic acid: The parent compound without any substituents on the phenyl ring.

    2-Phenylpropionic acid: Similar structure but with a propionic acid group instead of acetic acid.

Uniqueness: 2-(4-(1-Methoxypropyl)phenyl)acetic acid is unique due to the presence of the 1-methoxypropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[4-(1-methoxypropyl)phenyl]acetic acid

InChI

InChI=1S/C12H16O3/c1-3-11(15-2)10-6-4-9(5-7-10)8-12(13)14/h4-7,11H,3,8H2,1-2H3,(H,13,14)

InChI Key

DJYWVDRVTBXZMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(=O)O)OC

Origin of Product

United States

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